molecular formula C18H31BN2O4 B13410221 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester

Cat. No.: B13410221
M. Wt: 350.3 g/mol
InChI Key: QJTIMGSTGMSZKG-UHFFFAOYSA-N
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Description

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is a valuable organoboron building block designed for sophisticated synthetic applications, particularly in pharmaceutical research and the development of fine chemicals. The di-tert-butoxy groups protect the pyrimidine ring, enhancing the stability of the molecule and allowing for selective deprotection and functionalization at a later stage. This makes the compound a crucial intermediate in multi-step synthesis, especially for creating novel molecules with potential biological activity. As a boronic ester, this compound is a stable and widely used reactant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon bonds . The use of boronic esters is often preferred over boronic acids due to their superior stability and handling properties, facilitating the construction of complex biaryl and heteroaryl structures . The pinacol ester group can be cleaved under mild acidic conditions to regenerate the boronic acid if needed for alternative reaction pathways. Researchers will find this reagent is typically shipped and stored at 2-8°C to ensure its long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BN2O4/c1-15(2,3)22-13-12(11-20-14(21-13)23-16(4,5)6)19-24-17(7,8)18(9,10)25-19/h11H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTIMGSTGMSZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester typically involves the reaction of 2,4-Di(tert-butoxy)pyrimidine with a boronic acid derivative. One common method is the reaction with pinacol borane under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Electronic Features

  • 2-Aminopyrimidine-5-boronic acid pinacol ester (): Lacks the tert-butoxy groups, resulting in reduced steric hindrance. The amino group at position 2 enhances electron density on the pyrimidine ring, increasing reactivity in cross-couplings compared to the tert-butoxy-substituted analog .
  • The tert-butoxy groups in the target compound may reduce undesired interactions in medicinal chemistry applications .
  • 2-[4-(Boc-amino)-1-piperidinyl]pyridine-5-boronic acid pinacol ester (): Features a Boc-protected piperidine substituent, which is bulkier than tert-butoxy groups. This compound’s solubility in organic solvents (e.g., dioxane) is likely comparable, but its deprotection requirements differ .

Solubility and Stability

  • Phenylboronic acid pinacol ester (): Exhibits higher solubility in chloroform and ketones than phenylboronic acid. The tert-butoxy groups in the target compound may further enhance solubility in nonpolar solvents due to increased lipophilicity .
  • Pyrimidine-based analogs ():
    Compounds like (2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid pinacol ester show moderate aqueous solubility (LCMS [M+H]+ 238.1 m/z), suggesting that the tert-butoxy groups in the target compound could reduce water solubility but improve stability in organic reaction conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

  • Target Compound : The tert-butoxy groups may slow reaction rates due to steric hindrance but improve regioselectivity. For example, in , a trichloropyrimidine analog required microwave irradiation (80°C, 1.5 h) for coupling, suggesting that bulky substituents necessitate optimized conditions .
  • Less Hindered Analogs: 2-Aminopyrimidine-5-boronic acid pinacol ester () reacts efficiently at 90°C without microwave assistance, highlighting the trade-off between steric bulk and reactivity .

Catalytic Requirements

  • Palladium catalysts such as Pd(dppf)Cl₂ () or Pd(OAc)₂ () are commonly used. The tert-butoxy groups may require ligand systems like Xantphos to mitigate steric effects, as seen in for similar hindered substrates .

Data Table: Key Properties of Selected Boronic Acid Pinacol Esters

Compound Substituents Solubility Trends Reactivity in Suzuki Coupling Biological Activity Reference
Target Compound 2,4-Di(tert-butoxy) High in nonpolar solvents Moderate (requires optimization) Underexplored
2-Aminopyrimidine-5-boronic acid ester 2-NH₂ Moderate in water/org. mix High Potential enzyme inhibition
Phenylboronic acid pinacol ester Phenyl High in chloroform/ketones High Not reported
2-(4-Methylimidazol-1-yl)pyrimidine ester 2-Me-imidazole Low in water Moderate Binding modulation (hypothetical)

Biological Activity

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is a boronic acid derivative notable for its structural features, which include a pyrimidine ring with tert-butoxy groups and a boronic acid moiety. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity associated with its boronic acid functionality.

  • Molecular Formula : C18_{18}H31_{31}BN2_2O4_4
  • Molecular Weight : 350.26 g/mol
  • Structural Features :
    • Pyrimidine ring substituted at the 2 and 4 positions with tert-butoxy groups.
    • Boronic acid moiety at the 5 position, esterified with pinacol.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor by binding to active sites, thereby preventing enzymatic activity. The specific molecular targets and pathways involved depend on the nature of the interacting molecules.

Biological Activity and Therapeutic Potential

While specific biological activities of this compound are not extensively documented, compounds in the pyrimidine-boronic acid class have shown promise as therapeutic agents. Notably, boronic acids are known for their ability to inhibit proteasome activity, making them candidates for cancer treatment due to their interactions with various biological targets such as kinases and proteases.

Summary of Biological Activities

  • Inhibition of Proteasome Activity : Boronic acids can disrupt proteasome function, which is crucial in regulating protein degradation pathways.
  • Potential Anticancer Properties : Compounds similar to 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid have been explored for their ability to target cancer cell proliferation.
  • Cross-Coupling Reactions : The compound's reactivity allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

Case Studies and Research Findings

Research indicates that variations in substituents on the pyrimidine ring significantly affect reaction rates and yields in synthetic pathways. For instance, studies have shown that specific modifications can enhance metabolic stability and aqueous solubility while maintaining biological activity .

Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
2-Amino-5-boronic acid pinacol esterC8_{8}H12_{12}BNO3_3Contains an amino group; used in pharmaceuticals
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acidC15_{15}H20_{20}BNO4_4More complex with additional protective groups
4-(N-Boc)piperazin-1-yl pyrimidine-5-boronic acidC15_{15}H21_{21}BNO4_4Incorporates a piperazine moiety; enhances solubility

The unique combination of tert-butoxy groups in this compound enhances its stability and reactivity compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a tert-butoxy-substituted pyrimidine halide (e.g., 5-bromo-2,4-di(tert-butoxy)pyrimidine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). The reaction proceeds under inert conditions (argon/nitrogen) in anhydrous solvents like THF or dioxane at 80–100°C. Post-synthesis, the product is purified via silica gel chromatography under inert atmosphere to prevent hydrolysis .

Q. How should this compound be purified and stored to ensure stability?

Purification is achieved using flash chromatography with a hexane/ethyl acetate gradient under inert gas. Storage requires airtight containers with desiccants (e.g., molecular sieves) at –20°C to prevent boronic ester hydrolysis. Prolonged exposure to moisture or acidic/basic conditions leads to decomposition, as the tert-butoxy groups are hydrolytically stable but the boronic ester is moisture-sensitive .

Q. What spectroscopic methods are critical for confirming its structure and purity?

  • ¹H/¹³C NMR : Confirm substitution pattern (e.g., tert-butoxy protons at δ 1.2–1.4 ppm, pyrimidine aromatic protons).
  • ¹¹B NMR : Detects boronic ester resonance at δ 28–32 ppm.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₃₂BN₃O₄: 365.25).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for steric hindrance from the tert-butoxy groups?

Steric hindrance reduces coupling efficiency. Mitigation strategies include:

  • Catalyst selection : Bulky ligands like Pd(dppf)Cl₂ enhance transmetalation efficiency.
  • Solvent/base optimization : Use polar aprotic solvents (DMF) with strong bases (K₃PO₄) to stabilize intermediates.
  • Microwave-assisted synthesis : Shortens reaction time (30–60 min at 120°C) to minimize side reactions. Example: Coupling with aryl bromides achieves 70–85% yield under these conditions .

Q. How to resolve contradictory data in cross-coupling yields between batches?

Common issues and solutions:

  • Moisture contamination : Use rigorous drying protocols for solvents/reagents (e.g., molecular sieves in THF).
  • Oxygen sensitivity : Degas solvents via freeze-pump-thaw cycles.
  • Boronic ester stability : Pre-activate with Lewis acids (e.g., MgSO₄) to enhance reactivity.
  • Catalyst poisoning : Filter reaction mixtures through Celite® to remove Pd residues before purification .

Q. What strategies enable selective functionalization without cleaving the boronic ester?

  • Orthogonal protection : Introduce Boc or Fmoc groups on reactive sites (e.g., amines) before coupling.
  • pH control : Perform reactions in neutral or mildly acidic conditions (pH 5–7) to avoid boronic ester hydrolysis.
  • Sequential coupling : Use chemoselective catalysts (e.g., Ni-catalyzed Negishi coupling) for secondary functionalization .

Applications in Research

Q. How is this compound applied in materials science (e.g., organic electronics)?

The electron-deficient pyrimidine core and boronic ester facilitate synthesis of conjugated polymers for:

  • OLEDs : As a monomer in emissive layers (e.g., polyfluorene derivatives).
  • Photovoltaics : Enhances charge transport in donor-acceptor copolymers for bulk heterojunction solar cells. Example: Suzuki polymerization with thiophene derivatives yields polymers with tunable bandgaps (1.8–2.2 eV) .

Q. What role does it play in medicinal chemistry for kinase inhibitor development?

The tert-butoxy groups improve solubility, while the boronic ester enables late-stage diversification. Applications include:

  • BTK inhibitors : Coupling with heteroaryl bromides introduces pharmacophores targeting ATP-binding pockets.
  • PROTACs : Incorporation into bifunctional degraders via click chemistry. Example: A 2023 study achieved IC₅₀ values <10 nM for Bruton’s tyrosine kinase inhibitors using this intermediate .

Safety and Handling

  • Hazard notes : Causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste disposal : Quench with excess isopropanol before aqueous disposal to neutralize boronic esters .

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